tert-Octyl isothiocyanate

aquatic toxicology environmental safety assessment QSAR

tert-Octyl isothiocyanate (CAS 17701-76-7), also named 2-isothiocyanato-2,4,4-trimethylpentane or 1,1,3,3-tetramethylbutyl isothiocyanate, is a branched aliphatic organosulfur compound (C9H17NS, MW 171.3). It contains the reactive isothiocyanate functional group (-N=C=S) attached to a sterically hindered tertiary alkyl backbone.

Molecular Formula C9H17NS
Molecular Weight 171.31 g/mol
CAS No. 17701-76-7
Cat. No. B097048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Octyl isothiocyanate
CAS17701-76-7
Molecular FormulaC9H17NS
Molecular Weight171.31 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)N=C=S
InChIInChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3
InChIKeyKUGHMFIBHMZICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Octyl Isothiocyanate (CAS 17701-76-7) Technical Baseline for Scientific Procurement


tert-Octyl isothiocyanate (CAS 17701-76-7), also named 2-isothiocyanato-2,4,4-trimethylpentane or 1,1,3,3-tetramethylbutyl isothiocyanate, is a branched aliphatic organosulfur compound (C9H17NS, MW 171.3) [1][2]. It contains the reactive isothiocyanate functional group (-N=C=S) attached to a sterically hindered tertiary alkyl backbone [3]. Key physical properties include density 1.199 g/mL, refractive index 1.483-1.487, flash point 69 °C, and boiling point 91-97 °C at 10 Torr . Commercial availability includes ≥92-97% purity grades from major chemical suppliers .

tert-Octyl Isothiocyanate: Why Branched Alkyl ITCs Cannot Be Interchanged with Linear or Smaller Analogs


Aliphatic isothiocyanates (ITCs) share a common reactive warhead, yet substitution with linear or smaller-branched analogs is not scientifically equivalent. tert-Octyl isothiocyanate possesses a β-branched tertiary alkyl structure that introduces steric hindrance at the reaction center, directly altering its abiotic thiol reactivity and aquatic toxicity profiles relative to 1-alkyl or less hindered derivatives [1]. This steric modulation is quantifiable and consequential: selection based solely on ITC functional group presence ignores structure-dependent differences in reactivity and bioactivity that affect experimental reproducibility and safety [2].

tert-Octyl Isothiocyanate (CAS 17701-76-7) Quantified Differentiation vs. Closest Analogs


Reduced Aquatic Toxicity (IGC50) of tert-Octyl Isothiocyanate vs. Linear 1-Octyl Isothiocyanate

tert-Octyl isothiocyanate exhibits significantly lower acute aquatic toxicity than its linear counterpart. In the TETRATOX assay using Tetrahymena pyriformis (40-h exposure), tert-octyl isothiocyanate shows an IGC50 of 0.029 mmol/L [1][2]. This is approximately 8-fold less toxic than 1-octyl isothiocyanate (IGC50 = 0.0036 mmol/L) [3]. The difference is attributed to β-branching-induced steric hindrance that reduces thiol reactivity and, consequently, toxicity [4].

aquatic toxicology environmental safety assessment QSAR

Lower Aquatic Toxicity of tert-Octyl Isothiocyanate vs. Smaller tert-Butyl Isothiocyanate

Even among branched aliphatic ITCs, tert-octyl isothiocyanate demonstrates lower toxicity than smaller branched derivatives. In the same TETRATOX assay, tert-octyl isothiocyanate (IGC50 = 0.029 mmol/L) is approximately 151-fold less toxic than tert-butyl isothiocyanate (IGC50 = 4.373 mmol/L) [1][2]. The observed toxicity order (tert-butyl >> tert-octyl) reflects the complex interplay between hydrophobicity and steric hindrance [3].

ecotoxicology structure-activity relationship chemical safety

Structure-Dependent Reduction in Abiotic Thiol Reactivity: β-Branching Effect

The reduced toxicity of tert-octyl isothiocyanate is mechanistically linked to quantifiably lower abiotic thiol reactivity. Aliphatic ITCs act as Michael-type acceptors with thiol addition as the molecular initiating event [1]. Compounds with β-branching (including tert-octyl) exhibit lower reactivity than 1-alkyl derivatives [2]. A robust linear QSAR relationship links toxicity to reactivity: log(1/IGC50) = 1.33 × log(1/EC50) - 0.41 (r² = 0.911, n = 23) [3]. This model enables quantitative prediction of reactivity differences and confirms that β-branching reduces both reactivity and toxicity [4].

chemical reactivity mechanism of action QSAR modeling

Physical Property Differentiation: Density of tert-Octyl Isothiocyanate vs. Linear n-Octyl Isothiocyanate

Branched alkyl structure of tert-octyl isothiocyanate confers distinct physical properties relative to its linear isomer. The reported density for tert-octyl isothiocyanate is 1.199 g/mL (at 25°C/4°C) [1]. For comparison, n-octyl isothiocyanate (CAS 4430-45-9) has a reported density of approximately 0.88 g/mL [2]. This represents a density increase of approximately 36% for the branched tert-octyl derivative versus the linear analog.

physical chemistry formulation quality control

Refractive Index Difference: tert-Octyl Isothiocyanate vs. Aromatic Benzyl Isothiocyanate

tert-Octyl isothiocyanate exhibits a refractive index range of 1.483-1.487 at 20°C . This value is substantially lower than that of the commonly used aromatic analog benzyl isothiocyanate (CAS 622-78-6), which has a reported refractive index of approximately 1.6018 at 20°C [1]. The difference (Δn ≈ -0.118) provides a practical optical method for distinguishing the aliphatic branched ITC from aromatic alternatives.

analytical chemistry optical property compound identification

Commercial Purity Grade Availability of tert-Octyl Isothiocyanate for Research Procurement

tert-Octyl isothiocyanate is commercially available in defined purity grades from major suppliers, providing procurement options based on experimental requirements. Sigma-Aldrich offers 97% purity , while Thermo Fisher Scientific provides 94% purity grade . MDL number MFCD00004817 is associated with this compound . This availability in ≥94% purity supports reproducible research applications without requiring in-house purification.

chemical sourcing purity specification procurement benchmark

tert-Octyl Isothiocyanate (CAS 17701-76-7): Evidence-Backed Application Scenarios for Scientific Selection


Aquatic Ecotoxicology Studies Requiring a Lower-Toxicity Aliphatic Isothiocyanate Control

Researchers conducting aquatic toxicity assessments with isothiocyanates can employ tert-octyl isothiocyanate as a reduced-toxicity aliphatic ITC reference compound. Its IGC50 of 0.029 mmol/L in Tetrahymena assays is 8-fold higher than linear 1-octyl isothiocyanate and 151-fold higher than tert-butyl isothiocyanate, providing a quantifiably safer benchmark for comparative toxicology or QSAR validation studies involving thiol-reactive electrophiles [1].

QSAR Model Development and Validation for Sterically Hindered Electrophiles

tert-Octyl isothiocyanate serves as a critical data point in QSAR models examining the relationship between steric hindrance (β-branching) and electrophilic reactivity. The compound's inclusion in the validated 23-compound model (r² = 0.911) linking abiotic thiol reactivity to aquatic toxicity makes it a valuable calibration standard for developing predictive toxicity models for industrial chemicals with branched alkyl substituents [2].

Chemical Synthesis Where Reduced Thiol Reactivity with Preserved Isothiocyanate Functionality Is Desired

Synthetic chemists requiring an isothiocyanate electrophile with attenuated thiol reactivity can select tert-octyl isothiocyanate over linear or smaller-branched alternatives. The β-branching-induced steric hindrance reduces nucleophilic addition rates to the electrophilic carbon [3], enabling greater reaction selectivity or controlled release profiles in applications where full ITC reactivity would be detrimental [4].

Agricultural Chemical Screening Panels for Herbicidal Isothiocyanate Evaluation

tert-Octyl isothiocyanate has been evaluated alongside benzoyl, o-tolyl, m-tolyl, and 3-fluorophenyl isothiocyanates for herbicidal activity against purple and yellow nutsedge (Cyperus spp.) [5]. While benzoyl and 3-fluorophenyl derivatives showed greater efficacy in that specific greenhouse soil application, tert-octyl's inclusion in such screening panels provides a structurally distinct aliphatic comparator for structure-activity relationship studies in agrochemical discovery programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Octyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.